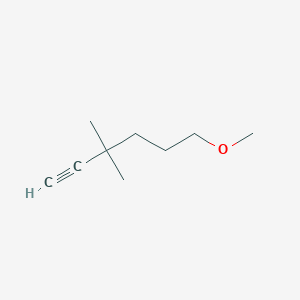
6-Methoxy-3,3-dimethylhex-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3,3-dimethylhex-1-yne is an organic compound belonging to the alkyne family. Alkynes are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the third carbon atom of the hex-1-yne chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,3-dimethylhex-1-yne can be achieved through various methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide. For instance, the reaction between 3,3-dimethyl-1-butyne and methoxyethyl bromide in the presence of a strong base like sodium amide (NaNH2) can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-3,3-dimethylhex-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxy-3,3-dimethylhex-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3,3-dimethylhex-1-yne involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its interaction with cytochrome P450 enzymes can result in the modulation of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-hexyne: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3,6-Dimethylhept-1-yne: Has a longer carbon chain and different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
6-Methoxy-3,3-dimethylhex-1-yne is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications in various fields. The combination of the methoxy group and the alkyne functionality makes it a versatile compound for synthetic and research purposes.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
6-methoxy-3,3-dimethylhex-1-yne |
InChI |
InChI=1S/C9H16O/c1-5-9(2,3)7-6-8-10-4/h1H,6-8H2,2-4H3 |
Clé InChI |
BZSFWIJZDHKMOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCOC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


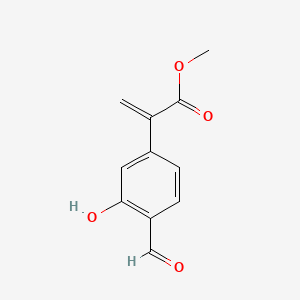
![Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464485.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13464492.png)
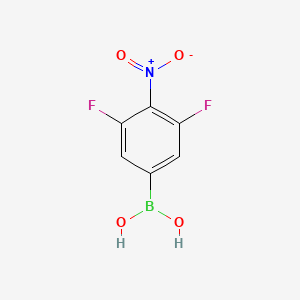
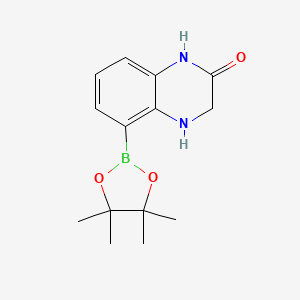
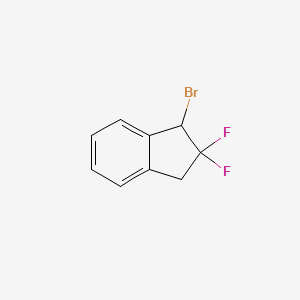


![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)
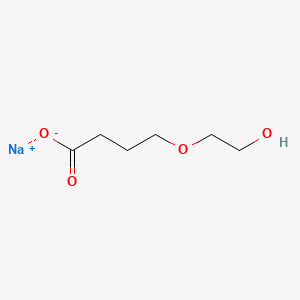
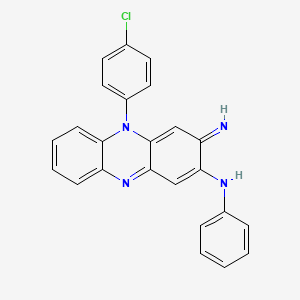
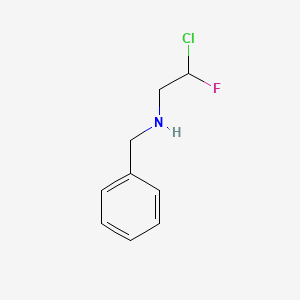
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)
